Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)-
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Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- is a complex organic compound that features a benzimidazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzimidazole with 4-nitroaniline in the presence of acetic anhydride. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities.
Nitrophenyl derivatives: Compounds such as 4-nitroaniline and 4-nitrophenol have similar functional groups.
Uniqueness
What sets Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- apart is the combination of the benzimidazole ring with the nitrophenyl group and the acetamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
Properties
CAS No. |
41215-93-4 |
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Molecular Formula |
C15H12N4O3S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H12N4O3S/c20-14(16-10-5-7-11(8-6-10)19(21)22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,16,20)(H,17,18) |
InChI Key |
VGJMVNQAVYLDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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